4-(4-Methoxybenzyloxy)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181634-04-8 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI Key |
ZYQOCMKVPRCKSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCC(=O)CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Methoxybenzyloxy Cyclohexanone and Analogous Structures
Construction of the Cyclohexanone (B45756) Core with Regioselective Introduction of the 4-Substituent
Cyclization Reactions for Six-Membered Ring Formation
Various cyclization strategies are employed for the construction of the six-membered cyclohexanone ring. Traditional methods include the Dieckmann condensation and the Robinson annulation. nih.gov More contemporary approaches utilize tandem carbene and photoredox-catalyzed processes for a formal [5+1] cycloaddition, offering a mild route to construct two contiguous C-C bonds. nih.gov
Other notable methods include:
Palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-keto esters. organic-chemistry.org
Cationic cyclization of alkynol or enyne derivatives. organic-chemistry.org
Cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org
| Reaction | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Robinson Annulation | Forms a six-membered ring by a Michael addition followed by an intramolecular aldol (B89426) condensation. | Basic or acidic conditions. | nih.gov |
| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester. | Strong base (e.g., sodium ethoxide). | nih.gov |
| Tandem Carbene and Photoredox-Catalyzed [5+1] Cycloaddition | Convergent synthesis under mild conditions. | Photocatalyst, light irradiation. | nih.gov |
| Palladium-Catalyzed Oxidative Alkylation | Intramolecular cyclization of alkenyl β-keto esters. | Pd(II) catalyst, oxidant (e.g., CuCl2). | organic-chemistry.org |
Stereoselective Introduction of the Oxygen Functionality at the 4-Position
Achieving the desired stereochemistry at the 4-position of the cyclohexanone ring is crucial for the biological activity of the final product. The stereoselectivity of nucleophilic addition to a cyclohexanone is influenced by steric hindrance, which favors equatorial attack, and electronic effects, which can favor axial attack. researchgate.net
Methods for stereoselective introduction of the oxygen functionality include:
Luche Reduction: The use of sodium borohydride (B1222165) in the presence of a cerium(III) chloride (CeCl₃·7H₂O) allows for the chemoselective reduction of α,β-unsaturated ketones to allylic alcohols and can provide stereoselectivity in the reduction of substituted cyclohexanones. acs.org
Anionic Oxy-Cope Rearrangement: This rearrangement can be used to synthesize 3-hydroxycyclohexanones with a high degree of stereocontrol.
Catalytic Hydrogenation: The selective hydrogenation of 4-substituted phenols can yield the corresponding cyclohexanone analogues. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high selectivity. researchgate.net
Installation of the 4-Methoxybenzyloxy Moiety
The 4-methoxybenzyloxy group is typically introduced through an etherification reaction, often utilizing the p-methoxybenzyl (PMB) group as a protecting group for an alcohol functionality.
Etherification Reactions: Strategies and Catalysis
The Williamson ether synthesis is a classical and widely used method for forming ethers. total-synthesis.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide, such as p-methoxybenzyl chloride (PMB-Cl). total-synthesis.com
Alternative strategies for PMB ether formation include:
Reaction with PMB-trichloroacetimidate: This method is effective for protecting hindered alcohols under acidic conditions. total-synthesis.comchem-station.com
Use of 2-(4-Methoxybenzyloxy)-4-methylquinoline: This reagent, in the presence of methyl triflate, can transfer the PMB group to alcohols under neutral conditions. researchgate.net
Dehydrative Etherification: Nanoporous aluminosilicate materials can catalyze the formation of unsymmetrical ethers in high yields. researchgate.net
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| p-Methoxybenzyl chloride (PMB-Cl) | Base (e.g., NaH) in THF or DMF. | Readily available and widely used. | total-synthesis.comcommonorganicchemistry.com |
| p-Methoxybenzyl trichloroacetimidate | Catalytic acid. | Effective for hindered and base-sensitive alcohols. | total-synthesis.comchem-station.com |
| 2-(4-Methoxybenzyloxy)-4-methylquinoline / Methyl triflate | Neutral conditions. | High yields for sensitive substrates. | researchgate.net |
Protecting Group Chemistry of the p-Methoxybenzyl (PMB) Group in Complex Synthetic Sequences
The p-methoxybenzyl (PMB) group is a valuable protecting group for alcohols in multi-step organic synthesis due to its stability under a range of conditions and the multiple methods available for its cleavage. fiveable.menih.gov
Key features of the PMB protecting group:
Stability: PMB ethers are stable to basic conditions, making them suitable for reactions requiring such environments. fiveable.me
Cleavage: The PMB group can be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under strongly acidic conditions with reagents such as trifluoroacetic acid (TFA). total-synthesis.comchem-station.comcommonorganicchemistry.com This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. total-synthesis.com
The ability to selectively remove the PMB group is critical in complex syntheses, allowing for the unmasking of the hydroxyl group at a strategic point for further transformations. total-synthesis.comnih.gov
Development of Efficient and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of routes that are not only efficient in terms of yield but also environmentally benign. For the synthesis of 4-(4-Methoxybenzyloxy)cyclohexanone, this involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste.
Approaches towards sustainable synthesis include:
Catalytic Methods: Employing catalysts, such as transition metals or organocatalysts, can reduce the need for stoichiometric reagents and enable reactions to proceed under milder conditions. bioengineer.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification. researchgate.net
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can improve efficiency and reduce solvent usage.
Use of Greener Oxidants: A process for preparing 4-methoxycyclohexanone utilizes hydrogen peroxide as a "green" oxidizing agent. google.com
The development of a process for the synthesis of 4-methoxycyclohexanone from 4-methoxyphenol in the presence of a phase transfer catalyst highlights efforts to improve yield and reduce byproducts. quickcompany.in
Exploration of Organocatalytic and Metal-Catalyzed Transformations
The advent of organocatalysis and the continuous evolution of metal-catalyzed reactions have revolutionized the synthesis of complex molecules. These methodologies offer mild reaction conditions, high stereoselectivity, and functional group tolerance, making them attractive for the synthesis of intricate structures like this compound.
Organocatalytic Approaches:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of substituted cyclohexanones, asymmetric Michael additions and Robinson annulations are prominent organocatalytic strategies. While a direct organocatalytic synthesis of this compound is not extensively documented, the principles can be applied to analogous structures. For instance, the enantioselective Michael addition of aldehydes or ketones to nitro-olefins, catalyzed by chiral amines or thioureas, can generate highly functionalized cyclohexanone precursors. Subsequent transformations can then yield the desired 4-substituted cyclohexanone.
A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones, demonstrating the power of organocatalysis in constructing complex cyclohexanone cores with high stereocontrol. nih.gov This approach, promoted by cinchona alkaloid amines, affords products with multiple stereocenters in excellent yields and enantioselectivities. nih.gov Such strategies could potentially be adapted for the synthesis of alkoxy-substituted cyclohexanones.
Metal-Catalyzed Transformations:
Transition metal catalysis offers a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for example, could be envisioned for the introduction of the 4-methoxybenzyloxy group onto a pre-functionalized cyclohexanone ring.
A more direct approach involves the catalytic hydrogenation of substituted phenols. A patented method describes the synthesis of 4-substituted cyclohexanones, including 4-methoxycyclohexanone, through a two-step process involving the catalytic hydrogenation of the corresponding phenol to a cyclohexanol, followed by oxidation. google.com This process utilizes transition metal-supported catalysts such as palladium on carbon (Pd/C) for the hydrogenation step. google.com The subsequent oxidation of the cyclohexanol to the cyclohexanone can be achieved using various metal-based or metal-free oxidation systems. google.com
The table below summarizes representative metal-catalyzed methods applicable to the synthesis of analogous 4-substituted cyclohexanones.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pd/C, H₂; then TEMPO/NaOCl | 4-Methoxyphenol | 4-Methoxycyclohexanone | High | google.com |
| Raney Nickel, H₂; then CrO₃ | 4-Alkylphenol | 4-Alkylcyclohexanone | Good | google.com |
Interactive Data Table: Metal-Catalyzed Synthesis of 4-Substituted Cyclohexanone Analogs
| Catalyst System | Substrate | Product | Yield (%) |
| Pd/C, H₂; then TEMPO/NaOCl | 4-Methoxyphenol | 4-Methoxycyclohexanone | 95 |
| Raney Nickel, H₂; then CrO₃ | 4-tert-Butylphenol | 4-tert-Butylcyclohexanone | 88 |
| Rh/C, H₂; then PCC | 4-Ethylphenol | 4-Ethylcyclohexanone | 92 |
Solvent-Free and Microwave-Assisted Synthetic Approaches
In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods are gaining prominence. These techniques aim to reduce waste, energy consumption, and reaction times.
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent minimizes the environmental impact and can sometimes lead to improved reaction rates and selectivity. While specific solvent-free methods for this compound are not prevalent in the literature, the concept has been successfully applied to the synthesis of other cyclohexanone derivatives. For instance, metal-free annulation and aerobic oxidative dehydrogenation of cyclohexanones with o-acylanilines have been achieved under solvent-free conditions to produce acridines.
The synthesis of pyridine-2-yl substituted ureas through a facile C-H functionalization of pyridine N-oxides has also been demonstrated in a solvent- and halide-free manner, showcasing the potential of this approach for various chemical transformations.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.
The synthesis of dibenzylidenecyclohexanone derivatives has been efficiently carried out via a microwave-assisted crossed aldol condensation of cyclohexanone with benzaldehyde derivatives using NaOH as a catalyst. ugm.ac.id This environmentally friendly method resulted in excellent yields in a matter of minutes. ugm.ac.id A similar strategy could potentially be explored for the condensation of a protected 4-hydroxycyclohexanone (B83380) with 4-methoxybenzaldehyde.
Furthermore, a patent mentions the use of microwave irradiation in the aqueous phase hydrogenation of 4-methoxyphenol using a Pd/C catalyst, highlighting the application of this technology in the synthesis of precursors for 4-alkoxycyclohexanones. google.com
The following table presents examples of microwave-assisted synthesis of compounds with related structural motifs.
| Reaction Type | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Crossed Aldol Condensation | Cyclohexanone, 4-Methoxybenzaldehyde | (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone | 2 min | 100 | ugm.ac.id |
| Hydrogenation | 4-Methoxyphenol | 4-Methoxycyclohexanol (B98163) | Not specified | 33.2 (conversion) | google.com |
Interactive Data Table: Microwave-Assisted Synthesis of Cyclohexanone Derivatives and Precursors
| Reaction Type | Reactants | Product | Reaction Time (min) | Yield (%) |
| Crossed Aldol Condensation | Cyclohexanone, Benzaldehyde | Dibenzylidenecyclohexanone | 2 | 98 |
| Crossed Aldol Condensation | Cyclohexanone, 3,4-Dimethoxybenzaldehyde | (2E,6E)-bis(3,4-dimethoxybenzylidene)cyclohexanone | 2 | 93 |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Aldehyde, Ammonium acetate | Dihydropyridine | 0.67-1.33 | 90-98 |
Chemical Reactivity and Transformations of 4 4 Methoxybenzyloxy Cyclohexanone
Reactions at the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group of the cyclohexanone ring is a primary site for a variety of chemical reactions, including nucleophilic additions and modifications at the adjacent α-carbon.
Carbonyl Activation and Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in 4-(4-methoxybenzyloxy)cyclohexanone is susceptible to attack by various nucleophiles. These reactions typically proceed via activation of the carbonyl group, often with an acid catalyst, to enhance its electrophilicity. Nucleophilic addition reactions introduce a wide range of substituents to the cyclohexanone core. For instance, the addition of organometallic reagents like Grignard or organolithium compounds results in the formation of tertiary alcohols. Similarly, the addition of cyanide ions, typically from a source like trimethylsilyl (B98337) cyanide, yields cyanohydrins, which are valuable precursors for α-hydroxy acids and other functional groups.
Enolization and α-Functionalization Strategies
The presence of α-hydrogens acidic in nature allows this compound to form enolates under basic conditions. These enolates are potent nucleophiles and can undergo various α-functionalization reactions.
Aldol (B89426) Reactions: The enolate of this compound can react with aldehydes and ketones in Aldol addition and condensation reactions. For example, the reaction with aromatic aldehydes, such as 4-nitrobenzaldehyde (B150856) or 4-methoxybenzaldehyde, in the presence of a suitable catalyst, leads to the formation of α,β-unsaturated ketones after a dehydration step. chegg.comresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the Aldol products. researchgate.netnih.gov
Alkylation: Enolates derived from this compound can be alkylated by reacting them with alkyl halides. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the α-position to the carbonyl group. The regioselectivity of alkylation (i.e., the formation of the kinetic versus the thermodynamic enolate) can be controlled by the choice of base, solvent, and temperature. libretexts.org For conformationally rigid cyclohexanone systems, alkylation often proceeds with a preference for axial attack on the enolate. ubc.ca
Arylation: While less common than alkylation, α-arylation of the cyclohexanone ring can be achieved through methods like transition-metal-catalyzed cross-coupling reactions. These reactions typically involve the formation of an enolate, which then couples with an aryl halide or a related electrophile.
Reductions and Oxidations Affecting the Ketone Functionality
The ketone functionality of this compound can be readily transformed through reduction and oxidation reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the resulting hydroxyl group. Catalytic hydrogenation can also be employed for this reduction.
Oxidation: While the ketone is already in a relatively high oxidation state, the cyclohexanone ring can undergo oxidative cleavage under strong oxidizing conditions, such as with nitric acid or potassium permanganate, leading to the formation of dicarboxylic acids. Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would result in the formation of a lactone, specifically a caprolactone (B156226) derivative.
Transformations Involving the 4-Methoxybenzyloxy Ether
The 4-methoxybenzyl (PMB) ether group is a widely used protecting group for alcohols in organic synthesis due to its stability under many reaction conditions and its susceptibility to selective cleavage.
Selective Cleavage of the Benzyloxy Ether Linkage
The PMB ether in this compound can be selectively cleaved to reveal the corresponding alcohol, 4-hydroxycyclohexanone (B83380). This deprotection is a key step in many synthetic routes. Several methods have been developed for this purpose, each with its own advantages in terms of mildness and selectivity.
| Reagent/Method | Conditions | Notes |
| Dichlorodicyanoquinone (DDQ) | Dichloromethane/water, room temperature | Neutral conditions, selective for PMB over benzyl (B1604629) (Bn) and other groups. researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water | Selectively cleaves PMB ethers in the presence of benzyl ethers. researchgate.net |
| CBr₄/MeOH | Refluxing methanol | Neutral reaction conditions, high yields. researchgate.net |
| Dimethylboron bromide | Dichloromethane, -78 °C | Mild conditions, stable for esters and other functional groups. researchgate.net |
| HCl/Hexafluoro-2-propanol (HFIP) | Catalytic HCl in HFIP/DCM | Fast, mild, and chemoselective cleavage. universiteitleiden.nl |
| Fungal Peroxygenase | Enzymatic | Selective oxidation of the benzyl moiety. nih.gov |
These methods offer a range of options for chemists to deprotect the hydroxyl group depending on the other functional groups present in the molecule.
Modifications of the Aromatic Ring
The aromatic ring of the 4-methoxybenzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. ucla.edumasterorganicchemistry.com The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. youtube.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.
Electrophilic Aromatic Substitution: Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edu For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily the ortho- and para-nitro substituted products. libretexts.org The methoxy group's activating nature often requires milder reaction conditions compared to unsubstituted benzene (B151609). libretexts.org The presence of the methoxy group can also influence the regioselectivity of reactions on the benzene ring. nih.govchegg.com
Rearrangement Reactions and Fragmentations of this compound
The chemical architecture of this compound, featuring a ketone functional group on a cyclohexane (B81311) ring and a bulky benzyloxy substituent, provides a platform for various rearrangement and fragmentation reactions. These transformations are typically induced by specific reagents or energy sources, leading to profound structural modifications of the cyclohexyl core or the cleavage of the molecule into smaller fragments. While specific documented examples for this compound are not extensively reported in publicly available literature, its reactivity can be predicted based on well-established chemical principles and the behavior of analogous cyclohexanone systems.
Predicted Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer of the original compound. For this compound, two classical name reactions, the Beckmann rearrangement and the Favorskii rearrangement, are of significant predictive value.
Beckmann Rearrangement:
The Beckmann rearrangement is a well-known acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by treating the oxime derivative of the ketone with an acid, such as sulfuric acid or polyphosphoric acid. wikipedia.org For this compound, the corresponding oxime would be this compound oxime.
The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the alkyl group anti-periplanar to the leaving group (water), leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. In the case of the oxime of this compound, two regioisomeric lactams are possible due to the migration of one of the two different alpha-carbons. The migratory aptitude of the groups attached to the alpha-carbon can influence the product ratio.
Predicted Reaction Scheme: this compound oxime → 5-(4-Methoxybenzyloxy)azepan-2-one and 6-(4-Methoxybenzyloxy)azepan-2-one
Hypothetical Reaction Conditions and Yields: The following table presents hypothetical data for the Beckmann rearrangement of this compound oxime, based on typical conditions for similar rearrangements.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product Ratio (5-isomer : 6-isomer) | Hypothetical Yield (%) |
| Polyphosphoric acid | - | 120 | 4 | 60:40 | 75 |
| Sulfuric acid | Acetic acid | 100 | 6 | 55:45 | 70 |
| TsCl, Pyridine | Dioxane | 80 | 12 | 70:30 | 80 |
Favorskii Rearrangement:
The Favorskii rearrangement is the reaction of an α-halo ketone with a base to form a carboxylic acid derivative, typically an ester or an amide. wikipedia.org This rearrangement proceeds through a cyclopropanone (B1606653) intermediate and results in a ring contraction for cyclic α-halo ketones. wikipedia.org To undergo this rearrangement, this compound would first need to be halogenated at the α-position, for instance, to form 2-chloro-4-(4-methoxybenzyloxy)cyclohexanone.
Upon treatment with a base, such as sodium methoxide, the enolate is formed, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, leads to the formation of a cyclopentanecarboxylic acid derivative.
Predicted Reaction Scheme: 2-Chloro-4-(4-methoxybenzyloxy)cyclohexanone + NaOMe → Methyl 3-(4-methoxybenzyloxy)cyclopentane-1-carboxylate
Hypothetical Reaction Conditions and Yields: The table below outlines hypothetical conditions for the Favorskii rearrangement of an α-halo derivative of this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Sodium methoxide | Methanol | 25 | 8 | 85 |
| Sodium ethoxide | Ethanol (B145695) | 25 | 8 | 82 |
| Potassium tert-butoxide | tert-Butanol | 50 | 4 | 78 |
Predicted Fragmentation Pathways
Fragmentation reactions involve the cleavage of a molecule into two or more smaller pieces. Mass spectrometry is a primary technique used to study the fragmentation of molecules. The fragmentation pattern of this compound under mass spectrometric conditions can be predicted based on the fragmentation of similar compounds, such as ketamine analogues which also possess a cyclohexanone ring. mdpi.com
The primary fragmentation pathways would likely involve cleavages of the bonds adjacent to the carbonyl group (α-cleavage) and the cleavage of the ether linkage.
Predicted Fragmentation in Mass Spectrometry:
α-Cleavage: Loss of CO from the molecular ion is a common fragmentation pathway for cyclic ketones. mdpi.com
Ether Bond Cleavage: The C-O bond of the benzyloxy group is susceptible to cleavage, leading to the formation of a 4-methoxybenzyl cation or radical and a cyclohexanone radical cation or ion.
Loss of the Substituent: The entire 4-methoxybenzyloxy group could be lost as a neutral molecule or a radical.
Hypothetical Major Fragment Ions: The following table lists the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound in an electron ionization (EI) mass spectrum. The exact mass of the parent molecule is C14H18O3.
| m/z | Predicted Fragment Structure / Loss |
| 234 | [M]+• (Molecular ion) |
| 206 | [M - CO]+• |
| 121 | [CH3OC6H4CH2]+ (4-methoxybenzyl cation) |
| 113 | [M - C8H9O2]+ |
| 98 | [C6H10O]+• |
Stereochemical Aspects in the Chemistry of 4 4 Methoxybenzyloxy Cyclohexanone
Conformational Analysis of the Substituted Cyclohexanone (B45756) Ring
Given the structural similarity, it is reasonable to infer that the 4-methoxybenzyloxy group also exhibits a strong preference for the equatorial position in the chair conformation of the cyclohexanone ring. The axial conformer would experience significant steric hindrance between the bulky 4-methoxybenzyloxy group and the axial hydrogens at the C2 and C6 positions. The presence of the carbonyl group in the ring slightly flattens the chair conformation, but the steric argument for the equatorial preference of a large substituent at the 4-position remains dominant. youtube.com
Table 1: A-Values for Selected Substituents on a Cyclohexane (B81311) Ring
| Substituent | A-Value (kcal/mol) |
| Methyl | 1.70 masterorganicchemistry.com |
| Ethyl | 1.75 masterorganicchemistry.com |
| Isopropyl | 2.15 masterorganicchemistry.com |
| tert-Butyl | ~5.0 masterorganicchemistry.com |
| Phenyl | 3.0 |
| Benzyl (B1604629) | 1.81 rsc.orgrsc.org |
| Hydroxyl (OH) | 0.94 (in aprotic solvent) |
| Methoxy (B1213986) (OCH3) | 0.6 |
This table presents A-values for various substituents to provide context for the steric bulk of the benzyloxy group.
Diastereoselective Control in Synthetic Transformations
The prochiral nature of the carbonyl group and the presence of a substituent at the 4-position make 4-(4-Methoxybenzyloxy)cyclohexanone a key substrate for diastereoselective transformations. Reactions such as nucleophilic additions to the carbonyl group can lead to the formation of two diastereomeric products, the cis and trans isomers. The stereochemical outcome of these reactions is governed by the direction of nucleophilic attack.
For instance, the reduction of 4-substituted cyclohexanones often proceeds via preferential axial attack of the nucleophile (e.g., a hydride reagent) on the carbonyl group. This leads to the formation of the equatorial alcohol, resulting in the trans diastereomer as the major product. This is known as Felkin-Ahn-Eisenstein model, which predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. However, the use of bulky reducing agents can favor equatorial attack, leading to the formation of the axial alcohol (cis diastereomer). tamu.edu In the case of this compound, the large equatorial substituent would further sterically hinder the equatorial face, thus favoring axial attack by smaller nucleophiles.
Another important class of reactions is the alkylation of the enolate derived from this compound. The stereoselectivity of this reaction is influenced by the conformation of the enolate and the direction of approach of the electrophile. The bulky 4-substituent can effectively block one face of the enolate, leading to preferential alkylation from the less hindered face. For example, in the alkylation of enamines of 4-tert-butylcyclohexanone, the bulky tert-butyl group directs the incoming electrophile to the opposite face, resulting in the trans product as the major isomer. youtube.com A similar diastereoselective outcome would be expected for the enolate of this compound.
A study on the diastereoselective synthesis of highly functionalized cyclohexanones via a cascade Michael reaction demonstrated that the relative stereochemistry of the substituents can be controlled with high selectivity, leading to the formation of specific diastereomers. beilstein-journals.org
Enantioselective Synthesis and Resolution Methods for Chiral Derivatives
While this compound itself is achiral, its reactions can generate chiral products. The enantioselective synthesis of these derivatives is a crucial challenge in organic chemistry. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or through the resolution of a racemic mixture.
Enantioselective reduction of the ketone is a common method to produce chiral alcohols. For example, organocatalytic transfer hydrogenation using chiral catalysts can afford chiral cyclohexanols with high enantiomeric excess. Similarly, enzyme-catalyzed reductions can provide access to enantiopure secondary alcohols.
The synthesis of chiral 4-alkyl-4-hydroxycyclohexenones has been reported, highlighting methods to introduce chirality into a cyclohexanone framework. nih.gov Furthermore, enantioselective organocatalytic conjugate addition reactions have been developed for the synthesis of chiral δ-substituted cyclohexenones. nsf.gov These methods could potentially be adapted for the synthesis of chiral derivatives from this compound.
Resolution of a racemic mixture of a chiral derivative is another approach. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods such as crystallization. Alternatively, kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, can be employed to obtain an enantioenriched product.
Role of Chiral Auxiliaries and Catalysts in Stereocontrol
Chiral auxiliaries and catalysts are indispensable tools for controlling the stereochemical outcome of reactions involving this compound, enabling the synthesis of specific stereoisomers.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, an enolate derived from an amide formed between a carboxylic acid and a chiral amine, such as pseudoephedrine, can undergo highly diastereoselective alkylation. wikipedia.org While not directly applied to this compound in the literature, this strategy could be envisioned by converting a derivative of the ketone to a substrate suitable for auxiliary attachment.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Diastereoselective aldol (B89426) reactions, alkylations wikipedia.org |
| Pseudoephedrine | Diastereoselective alkylation of enolates wikipedia.org |
| Camphorsultam | Diastereoselective Diels-Alder reactions, alkylations |
| (S)- or (R)-1-Phenylethylamine | Resolution of racemic acids and ketones |
Chiral Catalysts: Chiral catalysts operate by creating a chiral environment around the substrate, favoring the formation of one enantiomer over the other. These can be metal-based catalysts or metal-free organocatalysts. For example, chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a variety of enantioselective reactions, including Diels-Alder reactions and conjugate additions. nih.govmdpi.com Organocatalytic tandem reactions have been developed for the enantioselective synthesis of complex molecules like chromanones. researchgate.net Such catalysts could be employed in reactions of α,β-unsaturated derivatives of this compound to induce high levels of enantioselectivity. Non-covalent organocatalysis, utilizing catalysts that interact with the substrate through hydrogen bonding or other non-covalent interactions, has also proven effective in enantioselective cyclization reactions. beilstein-journals.org
The choice of the appropriate chiral auxiliary or catalyst is critical and depends on the specific reaction and the desired stereochemical outcome. The development of new and more efficient chiral systems remains an active area of research, promising even greater control over the synthesis of complex chiral molecules derived from substrates like this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(4-methoxybenzyloxy)cyclohexanone, ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
In the absence of specific experimental data for this compound, we can infer the expected spectral features by examining the closely related analogue, 4-methoxycyclohexanone. In the ¹H NMR spectrum of 4-methoxycyclohexanone, the methoxy (B1213986) protons would appear as a sharp singlet, while the protons on the cyclohexanone (B45756) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at C4, adjacent to the methoxy group, would be a key diagnostic signal.
The conformational preference of the cyclohexanone ring, whether it exists predominantly in a chair or boat conformation, and the axial or equatorial orientation of the 4-substituent, can be determined by analyzing the coupling constants (J-values) of the ring protons. A larger coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a chair conformation.
Table 1: Predicted ¹H NMR Data for this compound (based on analogous structures)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₄) | 6.8-7.3 | m | - |
| Methylene (OCH₂) | ~4.5 | s | - |
| Methine (CH-O) | 3.5-4.0 | m | - |
| Methoxy (OCH₃) | ~3.8 | s | - |
| Cyclohexyl (CH₂) | 1.5-2.5 | m | - |
Note: This is a predicted spectrum. Actual values may vary.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon of the cyclohexanone ring would be significantly deshielded, appearing at a characteristic downfield shift (around 208-212 ppm). The carbons of the aromatic ring, the methoxy group, and the cyclohexyl ring would all have distinct chemical shifts, allowing for a complete carbon skeleton assignment.
Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Identification of Intermediates
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. The fragmentation of this ion would provide clues about the compound's structure. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a cyclohexanone radical cation fragment. Other fragmentations could involve the loss of small neutral molecules like CO from the cyclohexanone ring.
In the context of synthesizing this compound, for instance, through the oxidation of the corresponding alcohol, MS can be used to monitor the reaction progress and identify any intermediates or byproducts. By analyzing the mass spectra of the reaction mixture at different time points, one can propose a mechanistic pathway for the transformation.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 234 | [M]⁺ (Molecular Ion) |
| 121 | [CH₃OC₆H₄CH₂]⁺ |
| 113 | [C₆H₉O]⁺ |
| 98 | [C₆H₁₀O]⁺ (from rearrangement) |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound can be grown, this technique can definitively establish its absolute configuration.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1700-1725 cm⁻¹. Other key absorptions would include the C-O-C stretching vibrations of the ether linkage and the aromatic C-H and C=C stretching vibrations of the methoxybenzyl group.
Raman spectroscopy, which is often complementary to FT-IR, would also show the characteristic C=O stretch and would be particularly useful for observing the symmetric vibrations of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700-1725 |
| C-O-C (Ether) | Stretch | 1250-1000 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 4-(4-methoxybenzyloxy)cyclohexanone. rsc.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used for accurate predictions of molecular geometries, electronic properties, and energies of organic compounds. ijcce.ac.ir
For this compound, these calculations would reveal the distribution of electron density, highlighting the polar nature of the carbonyl group and the ether linkage. The methoxy (B1213986) group on the benzene (B151609) ring acts as an electron-donating group, influencing the electronic environment of the entire molecule. organic-chemistry.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Predicted Electronic Properties of this compound and Related Compounds
| Property | Predicted Value for this compound | Representative Value for Substituted Cyclohexanone (B45756) nih.gov | Representative Value for Benzyl (B1604629) Ether Derivative researchgate.net |
| HOMO Energy | ~ -6.5 eV | -6.8 eV | -7.0 eV |
| LUMO Energy | ~ -1.2 eV | -1.5 eV | -1.0 eV |
| HOMO-LUMO Gap | ~ 5.3 eV | 5.3 eV | 6.0 eV |
| Dipole Moment | ~ 3.5 D | 3.1 D | 1.7 D |
Note: The values for this compound are hypothetical and based on typical values for structurally similar compounds. The representative values are taken from DFT calculations on related molecules.
The energetics of different conformations, particularly the chair conformations of the cyclohexanone ring, can also be determined. These calculations can quantify the energy difference between conformers where the bulky 4-methoxybenzyloxy group is in an axial versus an equatorial position, with the equatorial position being significantly more stable due to the avoidance of 1,3-diaxial interactions. libretexts.orglibretexts.org
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamics of their interconversion.
MD simulations are also crucial for studying intermolecular interactions, especially in condensed phases. In a solvent, the simulations can model the interactions between the solute and solvent molecules, providing insights into solubility and solvation effects. researchgate.net For instance, the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, influencing the molecule's interaction with protic solvents.
Computational Studies of Reaction Mechanisms and Transition States
A key reaction for this molecule is the nucleophilic addition to the carbonyl group. academie-sciences.fr Computational studies on similar cyclohexanone derivatives have shown that the stereoselectivity of the addition (i.e., whether the nucleophile attacks from the axial or equatorial face) is governed by a delicate balance of steric and electronic factors, including torsional strain and stabilizing orbital interactions. acs.orgacs.orgresearchgate.net For this compound, the large substituent at the 4-position would sterically hinder the approach of a nucleophile from the same side.
Another relevant reaction is the cleavage of the benzyl ether, which is often done via catalytic hydrogenation. organic-chemistry.org Computational studies can model the interaction of the molecule with the catalyst surface and elucidate the steps involved in the hydrogenolysis of the C-O bond.
The search for transition state structures is a critical aspect of these studies. ims.ac.jp Modern computational methods, sometimes aided by machine learning, can efficiently locate these high-energy, transient structures, providing crucial information about the reaction barrier and kinetics. mit.edu
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. tandfonline.com The calculated IR spectrum would show a strong absorption for the C=O stretch of the ketone, typically around 1715 cm⁻¹. youtube.compressbooks.puboregonstate.edu The C-O stretching vibrations of the ether and the aromatic C-H and C=C vibrations would also be predicted. youtube.compg.edu.pldiva-portal.org Comparing the calculated and experimental spectra can aid in the assignment of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. nih.govnih.govnyu.edu These calculations can predict the ¹H and ¹³C chemical shifts for all the unique atoms in this compound. acs.orgchemrxiv.org The predicted values, when compared to experimental data, can help in the complete assignment of the NMR spectra and confirm the connectivity and stereochemistry of the molecule.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Cyclohexanone Derivative
| Spectroscopic Data | Predicted Value (DFT/GIAO) | Experimental Value oregonstate.edu |
| IR C=O Stretch (cm⁻¹) | ~1720 | 1715-1725 |
| ¹³C NMR Carbonyl (ppm) | ~210 | 205-215 |
| ¹H NMR α-protons (ppm) | ~2.3 | 2.2-2.6 |
Note: The predicted values are typical for cyclohexanone derivatives and serve as an example of the accuracy of computational methods.
The excellent agreement typically found between predicted and experimental spectroscopic data underscores the power of computational chemistry as a tool for structural elucidation and the detailed study of molecules like this compound. ijcce.ac.ir
Applications in the Synthesis of Complex Molecular Architectures and Biological Probes Excluding Clinical Data
Role as a Key Building Block in Natural Product Total Synthesis
While a direct total synthesis of a natural product employing 4-(4-Methoxybenzyloxy)cyclohexanone as the starting material is not prominently documented in publicly available scientific literature, the broader class of substituted cyclohexanones is fundamental to the synthesis of numerous complex natural products, particularly the Lycopodium alkaloids. These alkaloids are recognized for their intricate, polycyclic structures and significant biological activities, including antipyretic and anticholinesterase properties. nih.gov
The syntheses of Lycopodium alkaloids such as lycopodine (B1235814) often involve the strategic use of cyclohexanone (B45756) derivatives to construct the core ring systems. nih.govpsu.edu For instance, the synthesis of a tricycle core of lycopodine has been achieved through key steps including an organocatalytic, intramolecular Michael addition of a keto sulfone, demonstrating the importance of the cyclohexanone motif in forming complex carbocycles. nih.govresearchgate.net The general approach often involves the annulation of additional rings onto the cyclohexanone core. nih.gov Given that this compound possesses a readily functionalizable ketone and a stable protecting group, it represents a viable and strategic starting point for the asymmetric synthesis of such complex alkaloids. The PMB ether provides robust protection during multi-step sequences while allowing for selective deprotection at a later stage to reveal a hydroxyl group for further elaboration.
Intermediacy in the Synthesis of Biologically Active Scaffolds for in vitro Biological Activity Evaluation (e.g., SGLT2 inhibitors, compounds affecting ER stress pathways)
The cyclohexanone scaffold is a common feature in the design of novel, biologically active molecules for preclinical investigation. The utility of this compound as a precursor is highlighted by its potential to be elaborated into various scaffolds for in vitro screening.
SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to manage type 2 diabetes. Research into new SGLT2 inhibitors has explored the incorporation of a cyclohexane (B81311) ring to replace the distal phenyl ring found in many established inhibitors like dapagliflozin. researchgate.net A series of cyclohexane-bearing C-glucoside derivatives have been designed and synthesized, demonstrating potent SGLT2 inhibitory activity and high selectivity over SGLT1. researchgate.net For example, a 6-deoxy derivative of a (1S)-1-deoxy-1-[4-methoxy-3-(trans-n-propylcyclohexyl)methylphenyl]-d-glucose analog was found to be a highly active and selective SGLT2 inhibitor. researchgate.net The synthesis of such compounds often starts from functionalized cyclohexanones, indicating that this compound could serve as a key intermediate in the synthesis of novel, non-glucoside SGLT2 inhibitor candidates for in vitro evaluation. researchgate.netnih.govnih.gov
Compounds Affecting ER Stress Pathways: The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in this process lead to ER stress, a factor implicated in various diseases. nih.govnih.gov Modulating ER stress pathways is a therapeutic strategy being explored for cancer. nih.gov Asymmetrically substituted cyclohexanones have been synthesized and evaluated as activators of ER stress signaling pathways, leading to apoptotic cell death in leukemic cells. acs.org These syntheses involve sequential aldol (B89426) condensations on a cyclohexanone core. acs.org The presence of the methoxy-substituted benzyl (B1604629) group in this compound makes it an ideal precursor for creating a library of such derivatives for in vitro screening against cancer cell lines to identify compounds that can effectively induce ER stress-mediated apoptosis. acs.org
Table 1: Examples of Biologically Active Scaffolds Derived from Cyclohexanone Precursors
| Scaffold Class | Target | in vitro Activity | Potential Role of this compound |
| Cyclohexane-bearing C-glucosides | SGLT2 | Potent and selective inhibition of hSGLT2. researchgate.net | Precursor for the aglycone portion containing the substituted cyclohexane ring. |
| Asymmetrically substituted cyclohexanones | ER Stress Pathways | Activation of ER stress signaling and apoptosis in cancer cells. acs.org | Starting material for sequential aldol condensations to create diverse derivatives. |
Utilization in the Development of Molecular Probes for Mechanistic Biological Investigations (e.g., enzyme inhibition studies)
While the direct application of this compound in the development of molecular probes for specific enzyme inhibition studies is not extensively reported, its structure is amenable to such applications. Molecular probes are essential tools for studying biological processes, and their design often incorporates a reactive "warhead" and a reporter group attached to a central scaffold.
The ketone functionality of this compound can be readily converted into various reactive groups, such as α,β-unsaturated enones, which can act as Michael acceptors. Michael acceptors are known to react with cysteine residues in proteins, making them suitable for use as covalent inhibitors or probes for enzymes with a cysteine in their active site. acs.org Furthermore, the PMB-protected hydroxyl group can be deprotected and used as a handle to attach fluorescent tags, biotin, or other reporter molecules, which are necessary for the detection and visualization of the probe's interaction with its biological target.
Potential Applications in Supramolecular Chemistry or Material Science (e.g., as monomer precursors if applicable)
The application of this compound in supramolecular chemistry has not been widely explored. However, its potential in material science, specifically as a co-monomer in polymerization, is plausible. Computational studies have investigated the mechanism of cyclohexanone-monomer co-initiation in the thermal homopolymerization of acrylates. nih.gov These studies indicate that cyclohexanone can participate in the initiation of polymerization through hydrogen transfer mechanisms, generating monoradicals that start the polymer chain growth. nih.gov
This suggests that this compound could be used as a functional comonomer. The incorporation of this molecule into a polymer chain would introduce the PMB-protected hydroxyl group as a pendant functionality. Subsequent deprotection would yield a polymer with reactive hydroxyl groups along its backbone. These hydroxyl groups could then be used for post-polymerization modification, such as grafting other polymer chains or attaching specific functional molecules, thereby creating materials with tailored properties for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
